molecular formula C12H10O4 B10845203 6-acetyl-7-methoxy-2H-chromen-2-one CAS No. 16850-94-5

6-acetyl-7-methoxy-2H-chromen-2-one

Cat. No.: B10845203
CAS No.: 16850-94-5
M. Wt: 218.20 g/mol
InChI Key: QDWMZGNQFSIPKO-UHFFFAOYSA-N
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Description

6-acetyl-7-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their aromatic properties and biological activities. Coumarins are naturally occurring lactones found in various plants and have been used in traditional medicine for centuries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-7-methoxy-2H-chromen-2-one typically involves the Pechmann reaction, which is a well-known method for synthesizing coumarin derivatives. The starting materials for this reaction are phenols and β-keto esters. In the presence of an acid catalyst, such as sulfuric acid, these reactants undergo condensation to form the desired coumarin derivative .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups such as halogens or amines .

Scientific Research Applications

6-acetyl-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-acetyl-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

6-acetyl-7-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .

Properties

CAS No.

16850-94-5

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

6-acetyl-7-methoxychromen-2-one

InChI

InChI=1S/C12H10O4/c1-7(13)9-5-8-3-4-12(14)16-10(8)6-11(9)15-2/h3-6H,1-2H3

InChI Key

QDWMZGNQFSIPKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC

Origin of Product

United States

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